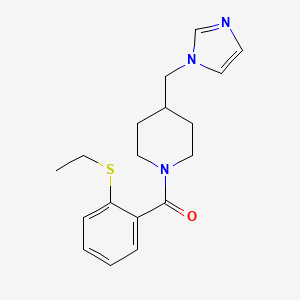

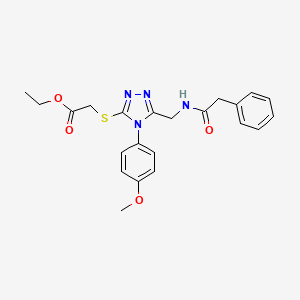

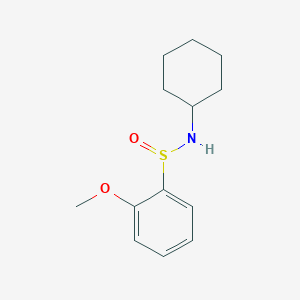

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Piperidine is a six-membered ring with one nitrogen atom, known for its use in various pharmaceuticals .

Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It’s highly soluble in water and other polar solvents . The specific reactions involving(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone are not available in the literature I have access to. Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 330.2±35.0 °C at 760 mmHg, and a flash point of 153.5±25.9 °C .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Methods : The synthesis of related compounds, such as (1H-benzimidazol-2-yl)(phenyl)methanone, involves novel tandem annulation reactions under mild conditions (Yan-qing Ge, Haiyan Ge, & Xiao-Qun Cao, 2011). Another synthesis approach for related compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride uses piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding reasonable overall yields (Zheng Rui, 2010).

- Crystal Structures : The crystal structures of related compounds, such as bis(4-(1H-imidazol-1-yl) phenyl)methanone, have been determined, revealing specific geometric and intermolecular interaction details (Gao‐feng Wang, Shu-Wen Sun, Xiao Zhang, & Shuanggan Sun, 2017).

Biological Activities

- Antimicrobial and Antimycobacterial Properties : Studies have demonstrated that compounds like [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones exhibit significant antimicrobial and antimycobacterial activities. Certain derivatives have shown potency comparable to standard drugs like ciprofloxacin and ethambutol (B. Narasimhan, D. Sharma, Pradeep Kumar, P. Yogeeswari, & D. Sriram, 2011).

- Antioxidant and Antimicrobial Activities : Another research involving derivatives of 1H-benzo[d]imidazole-2-carbonyl-2,3-dihydro-1H-pyrazole-4-carbonitrile and 1H-benzo[d]imidazol-5-yl)(phenyl)methanones showed significant antioxidant and antimicrobial activities. The study also included quantitative structure–activity relationships and molecular docking (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, & M. A. Rehim, 2012).

Chemical Reactions and Synthesis

- Synthesis of Derivatives : Research on the synthesis of imidazole derivatives, such as (1-methyl-1H-imidazol-2-yl)methanol derivatives and conversion into carbonyl compounds, highlights various chemical reaction pathways and applications of these compounds (S. Ohta, S. Hayakawa, K. Nishimura, & M. Okamoto, 1987).

- Novel Synthesis Methods : New methods for preparing related compounds like (2-aminopyridin-4-yl)methanol showcase innovative approaches in synthesizing these complex molecules (A. Lifshits, P. N. Ostapchuk, & V. K. Brel, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, research into new imidazole derivatives, such as (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone, could be a promising future direction.

properties

IUPAC Name |

(2-ethylsulfanylphenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-2-23-17-6-4-3-5-16(17)18(22)21-10-7-15(8-11-21)13-20-12-9-19-14-20/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHWBRRKVMLLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)

![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2816672.png)

![2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2816682.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(dimethylamino)phenyl]methyl}propanamide](/img/structure/B2816687.png)

![[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2816689.png)